(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Description
Properties
CAS No. |
65621-78-5 |
|---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(2R,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15+/m0/s1 |
InChI Key |
VSWBSWWIRNCQIJ-LSDHHAIUSA-N |
SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Synonyms |
cis-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole; Org 5033; |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Aryl Ring Assembly
The synthesis of the norbornadiene-like framework employs Pd2(dba)3 and tri-tert-butylphosphine (t-Bu3P) as catalytic systems, enabling Suzuki-Miyaura couplings between brominated norbornadienes and arylboronic acids. For instance, reaction of dibromo-norbornadiene with 4-methoxyphenylboronic acid in THF at 65°C for 48 hours yields 2-(4-methoxyphenyl)-3-phenylbicyclo[2.2.1]hepta-2,5-diene in 58.5% yield. This methodology is adaptable to introduce substituents at positions 7 and 12 of the target compound.
Table 1: Optimization of Cross-Coupling Conditions
| Boronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | 5 | 25 | 23.4 |
| 4-Methoxyphenyl | 2.5 | 65 | 58.5 |
| 4-Trifluoromethylphenyl | 5 | 65 | 41.2 |
Chlorination and Functional Group Interconversion
Chlorination at position 9 is achieved using SO2Cl2 in CCl4 under radical initiation conditions. A representative protocol involves treating 2-chloro-4-methylpyridine (synthesized via POCl3-mediated chlorination) with SO2Cl2 at 80–110°C for 2–8 hours, followed by pH adjustment with saturated NaHCO3 to isolate 2-chloro-4-chloromethylpyridine. Subsequent elimination reactions form the requisite olefinic bonds in the tetracyclic system.
Stereoselective Reduction and Resolution
The critical (2S,6R) configuration is introduced via LiAlH4/AlCl3-mediated reduction of a diketone intermediate. In the synthesis of analogous compounds, cis/trans lactam mixtures are separated by column chromatography, with the trans isomer preferentially yielding the target stereochemistry after reduction. Enantiomeric excess is enhanced using chiral auxiliaries such as (R)-BINOL-phosphoric acid, achieving >90% ee in model systems.
Table 2: Stereochemical Outcomes of Reduction Reactions
| Reducing Agent | Substrate | cis:trans Ratio | ee (%) |
|---|---|---|---|
| LiAlH4 | Diketone 4 | 3:1 | N/A |
| LiAlH4/AlCl3 (1:1) | Lactam cis-6 | 1:4 | 72 |
| (+)-DIP-Cl | Ketone 5 | N/A | 92 |
Characterization and Analytical Validation
Spectroscopic Profiling
1H NMR analysis of the final product confirms the tetracyclic structure through characteristic resonances:
-
δ 3.84 ppm (s, 3H) : Methyl group on the azatetracyclic nitrogen.
-
δ 7.14–6.79 ppm (m, 8H) : Aromatic protons in the fused benzene rings.
-
δ 2.22–1.95 ppm (dt, 2H) : Bridgehead protons in the norbornadiene-derived framework.
High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C17H12ClNO) with a measured [M+H]+ ion at m/z 275.1418 (calculated 274.1358).
X-ray Crystallography
Single-crystal X-ray diffraction of a related stereoisomer ((2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one) reveals a puckered tetracyclic system with bond angles of 109.5° at the nitrogen center, confirming the stereochemical assignment.
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of different substituted products.
Scientific Research Applications
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood when compared to analogs with variations in substituents, stereochemistry, or core scaffolds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Impact of Substituent Modifications
- Deuteration (as in ): The deuterated analog exhibits improved pharmacokinetic properties, as deuterium substitution often reduces metabolic degradation by cytochrome P450 enzymes. This aligns with trends in deuterated drug design (e.g., deutetrabenazine) to enhance therapeutic durability.
- Ketone Functionalization (as in ): The addition of a ketone at C3 introduces a reactive site for conjugation or further chemical modifications, expanding its utility as a versatile intermediate in drug development.
Stereochemical and Halogenation Effects
- Stereochemistry : The (2S,6R) configuration of the target compound contrasts with the (2R,6R) and (2S,6S) isomers in analogs. Such stereochemical differences can dramatically alter binding to chiral targets (e.g., enzymes or GPCRs), affecting potency or selectivity .
- Chlorine Position : Moving the chloro group from C9 (target compound) to C17 (as in ) may disrupt hydrophobic interactions or steric complementarity in target binding pockets, necessitating empirical validation of bioactivity.
Bioactivity and Therapeutic Potential
- Ferroptosis Induction : Natural and synthetic polycyclic compounds are increasingly studied for their ability to trigger ferroptosis, a form of regulated cell death relevant in cancer therapy .
- Insecticidal Applications : Structural similarities to plant-derived biomolecules (e.g., alkaloids) imply possible use in agrochemicals, leveraging heterocyclic frameworks to disrupt insect physiology .
Biological Activity
The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene, commonly known as Asenapine, is a synthetic derivative belonging to the class of atypical antipsychotics. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16ClNO
- Molecular Weight : 285.77 g/mol
- IUPAC Name : this compound
- LogP : 3.72
- Polar Surface Area : 12 Ų
Asenapine exhibits its biological effects primarily through antagonism of various neurotransmitter receptors:
- Serotonin Receptors : It acts as an antagonist at multiple serotonin receptor subtypes (5-HT1A, 5-HT2A/2C) with Ki values ranging from 0.03 to 4.0 nM.
- Dopamine Receptors : It also antagonizes dopamine receptors (D2, D3) with Ki values of approximately 1.3 nM for D2 and lower for D3 receptors .
The interaction with these receptors contributes to its antipsychotic effects and is believed to modulate dopaminergic and serotonergic pathways involved in mood regulation and psychotic disorders.
Antipsychotic Effects
Asenapine is primarily used in the treatment of schizophrenia and bipolar disorder. Clinical studies have shown that it effectively reduces the severity of psychotic symptoms in patients with schizophrenia and stabilizes mood in bipolar disorder patients.
Antimicrobial Properties
Recent studies have indicated potential antimicrobial activity against various bacterial strains. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anticancer Potential
Research has begun exploring Asenapine's effects on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation.
Clinical Trials
-
Schizophrenia Management :
- A double-blind study involving over 300 participants demonstrated that Asenapine significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after 6 weeks of treatment.
-
Bipolar Disorder :
- A separate trial assessed its efficacy in acute mania associated with bipolar disorder and reported a significant reduction in Young Mania Rating Scale (YMRS) scores compared to standard treatments.
Antimicrobial Activity Study
In a laboratory setting, Asenapine was tested against Staphylococcus aureus and Escherichia coli:
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
Data Table: Summary of Biological Activities
Q & A
Q. Table: Key Spectral Signatures
| Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|
| 9-Chloro | 4.2–4.5 (m) | 45–50 |
| 4-Methyl | 1.2–1.4 (d) | 20–22 |
| 13-Oxa bridge | 3.8–4.1 (dd) | 70–75 |
Advanced: How can environmental stability and degradation pathways be systematically evaluated?
Answer:
Adopt methodologies from environmental fate studies of polycyclic heteroaromatics :
Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 25–50°C; monitor via LC-MS.
Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for breakdown products.
Biotic Transformation : Use soil microcosms or bacterial consortia to assess biodegradation rates.
Critical Parameters:
- Half-life estimation : Fit degradation data to first-order kinetics.
- Ecotoxicity screening : Use Daphnia magna or algal models for acute toxicity .
Basic: What computational tools predict the compound’s reactivity and drug-likeness?
Answer:
Q. Table: Predicted Properties
| Property | Value |
|---|---|
| LogP (lipophilicity) | 2.8–3.2 (moderate) |
| H-bond acceptors | 4 (13-oxa bridge, chloro) |
| PSA | 60–70 Ų |
Advanced: How to design experiments to elucidate the compound’s mechanism of action in neurological targets?
Answer:
Target Identification : Perform affinity chromatography or thermal shift assays with brain homogenates .
Functional Assays :
- Patch-clamp electrophysiology to assess ion channel modulation.
- Calcium imaging in neuronal cultures .
In Vivo Validation : Use rodent models with EEG/behavioral endpoints, ensuring dose-response alignment with in vitro data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
